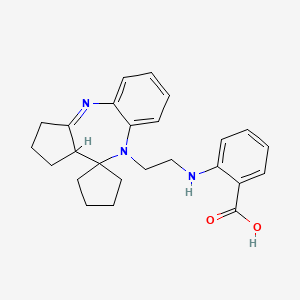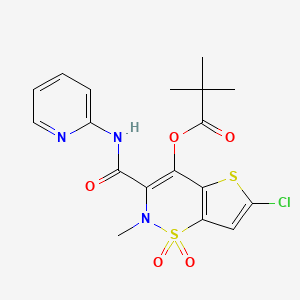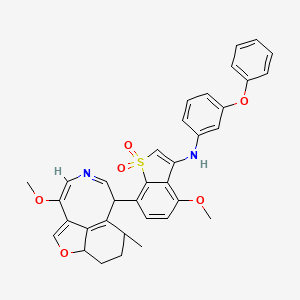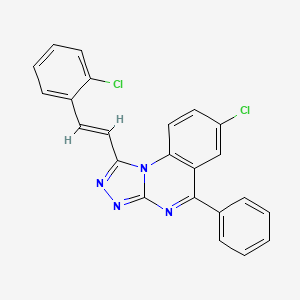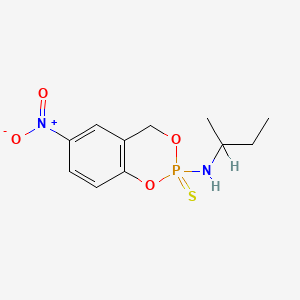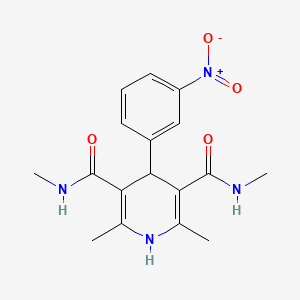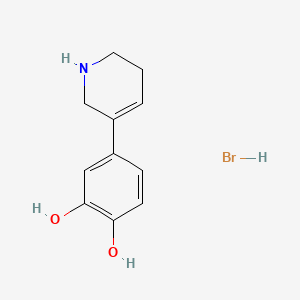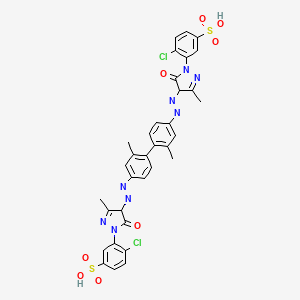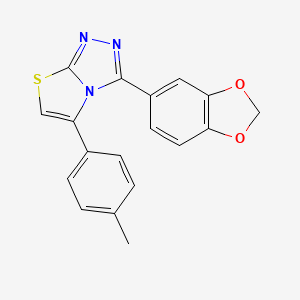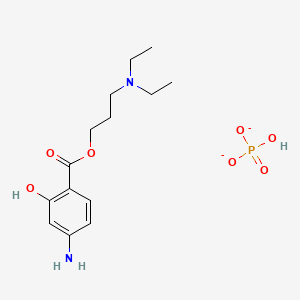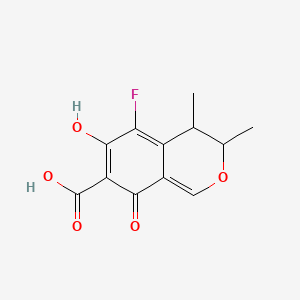
4,6-Dihydro-3,4-dimethyl-5-fluoro-8-hydroxy-6-oxo-3H-2-benzopyran-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dihydro-3,4-dimethyl-5-fluoro-8-hydroxy-6-oxo-3H-2-benzopyran-7-carboxylic acid is a complex organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a fluorine atom, hydroxyl group, and carboxylic acid group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 4,6-Dihydro-3,4-dimethyl-5-fluoro-8-hydroxy-6-oxo-3H-2-benzopyran-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often employ catalysts and specific reaction conditions to optimize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and vary depending on the desired application and scale of production .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
4,6-Dihydro-3,4-dimethyl-5-fluoro-8-hydroxy-6-oxo-3H-2-benzopyran-7-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds with biological molecules, influencing various biochemical pathways. The fluorine atom enhances its binding affinity and stability, making it a potent compound in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar compounds include other benzopyran derivatives such as coumarins and flavonoids. Compared to these, 4,6-Dihydro-3,4-dimethyl-5-fluoro-8-hydroxy-6-oxo-3H-2-benzopyran-7-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Other similar compounds include:
Coumarins: Known for their anticoagulant properties.
Flavonoids: Widely studied for their antioxidant activities.
This comprehensive overview highlights the significance of this compound in various scientific domains
Propriétés
Numéro CAS |
142689-05-2 |
|---|---|
Formule moléculaire |
C12H11FO5 |
Poids moléculaire |
254.21 g/mol |
Nom IUPAC |
5-fluoro-6-hydroxy-3,4-dimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C12H11FO5/c1-4-5(2)18-3-6-7(4)9(13)11(15)8(10(6)14)12(16)17/h3-5,15H,1-2H3,(H,16,17) |
Clé InChI |
HRDHBNWDQPSCEB-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


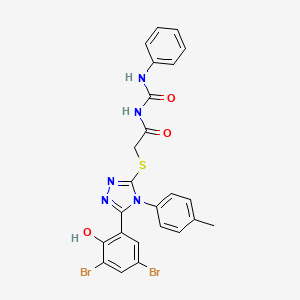
![9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12735319.png)
